- A heterometallic (Fe6Na8) cage-like silsesquioxane: synthesis, structure, spin glass behavior and high catalytic activity, RSC Advances, 2016, 6(53), 48165-48180

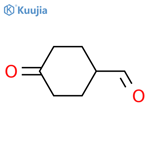

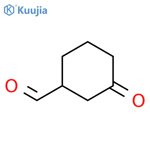

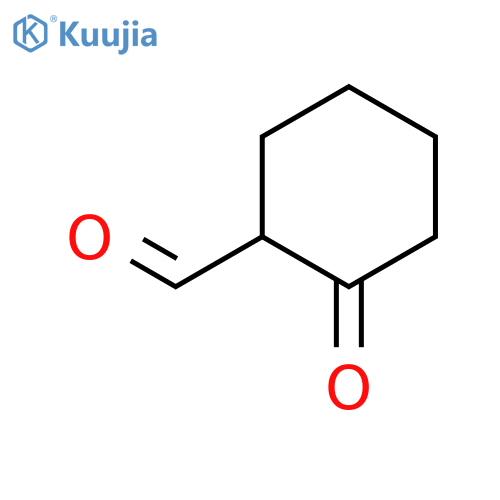

Cas no 1193-63-1 (2-oxocyclohexanecarbaldehyde)

2-oxocyclohexanecarbaldehyde 化学的及び物理的性質

名前と識別子

-

- Cyclohexanecarboxaldehyde, 2-oxo-

- 2-oxocyclohexane-1-carbaldehyde

- 2-Oxocyclohexanecarbaldehyde

- 1-formyl 2-oxo cyclohexane

- 2-Oxocyclohexancarbaldehyd

- 2-oxocyclohexanecarboxaldehyde

- 2-oxocyclohexylcarbaldehyde

- Cyclohexanecarboxaldehyde,2-oxo

- Cyclohexanone-2-carbaldehyde

- BPPPUFSZQDCMEE-UHFFFAOYSA-N

- AKOS011021291

- BBL032651

- VS-11425

- 1193-63-1

- MFCD16091105

- cyclohexanecarbaldehyde, 2-oxo-

- AT23975

- 2-oxo-cyclohexanecarboxaldehyde

- DTXSID50480030

- CS-0058224

- 2-formylcyclohexanone

- AM9963

- DTXSID20901489

- DB-135146

- formyl cyclohexanone

- 2-Oxocyclohexanecarbal-dehyde

- oxo-cyclohexanecarbaldehyde

- ALBB-017842

- 2-oxo-cyclohexanecarbaldehyde

- SCHEMBL2487746

- NoName_613

- STL373308

- 53983-62-3

- 2-oxocyclohexanecarbaldehyde

-

- MDL: MFCD16091105

- インチ: InChI=1S/C7H10O2/c8-5-6-3-1-2-4-7(6)9/h5-6H,1-4H2

- InChIKey: BPPPUFSZQDCMEE-UHFFFAOYSA-N

- ほほえんだ: C1CCC(=O)C(C1)C=O

計算された属性

- せいみつぶんしりょう: 126.06800

- どういたいしつりょう: 126.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 34.1Ų

じっけんとくせい

- PSA: 34.14000

- LogP: 0.94460

2-oxocyclohexanecarbaldehyde セキュリティ情報

2-oxocyclohexanecarbaldehyde 税関データ

- 税関コード:2914400090

- 税関データ:

中国税関コード:

2914400090概要:

2914400090他のケトール及びケトアルデヒド。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

2914400090他のケトールおよびケトアルデヒド。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2-oxocyclohexanecarbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-146613-2.5g |

2-oxocyclohexane-1-carbaldehyde |

1193-63-1 | 2.5g |

$558.0 | 2023-02-15 | ||

| Enamine | EN300-146613-0.1g |

2-oxocyclohexane-1-carbaldehyde |

1193-63-1 | 0.1g |

$73.0 | 2023-02-15 | ||

| Enamine | EN300-155516-0.1g |

2-oxocyclohexane-1-carbaldehyde |

1193-63-1 | 0.1g |

$73.0 | 2023-06-05 | ||

| Enamine | EN300-146613-0.25g |

2-oxocyclohexane-1-carbaldehyde |

1193-63-1 | 0.25g |

$103.0 | 2023-02-15 | ||

| eNovation Chemicals LLC | D543344-100g |

2-Oxocyclohexanecarbaldehyde |

1193-63-1 | 95% | 100g |

$2200 | 2024-06-05 | |

| abcr | AB410681-5g |

2-Oxocyclohexanecarbaldehyde, 95%; . |

1193-63-1 | 95% | 5g |

€445.00 | 2024-04-20 | |

| Enamine | EN300-146613-50mg |

2-oxocyclohexane-1-carbaldehyde |

1193-63-1 | 50mg |

$46.0 | 2023-09-29 | ||

| Enamine | EN300-146613-5000mg |

2-oxocyclohexane-1-carbaldehyde |

1193-63-1 | 5000mg |

$825.0 | 2023-09-29 | ||

| abcr | AB410681-500mg |

2-Oxocyclohexanecarbaldehyde, 95%; . |

1193-63-1 | 95% | 500mg |

€173.00 | 2024-04-20 | |

| Ambeed | A552192-1g |

2-Oxocyclohexanecarbaldehyde |

1193-63-1 | 95% | 1g |

$245.0 | 2024-04-25 |

2-oxocyclohexanecarbaldehyde 合成方法

ごうせいかいろ 1

2-oxocyclohexanecarbaldehyde Raw materials

2-oxocyclohexanecarbaldehyde Preparation Products

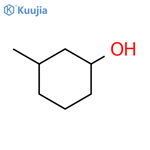

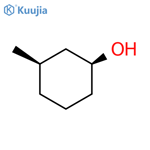

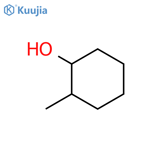

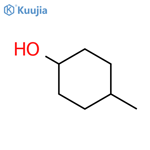

- trans-3-methylcyclohexan-1-ol (7443-55-2)

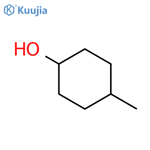

- cis-3-methylcyclohexan-1-ol (5454-79-5)

- 4-Oxocyclohexanecarbaldehyde (96184-81-5)

- 3-oxocyclohexane-1-carbaldehyde (69814-26-2)

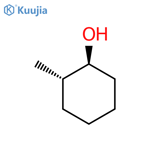

- cis-2-Methylcyclohexanol (7443-70-1)

- cis-4-Methylcyclohexanol (7731-28-4)

- trans-2-Methylcyclohexanol (7443-52-9)

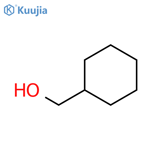

- Cyclohexanemethanol (100-49-2)

- 2-oxocyclohexanecarbaldehyde (1193-63-1)

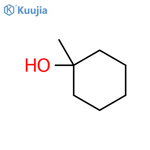

- 1-Methylcyclohexanol (590-67-0)

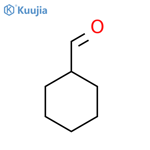

- cyclohexanecarbaldehyde (2043-61-0)

- trans-4-Methylcyclohexanol (7731-29-5)

2-oxocyclohexanecarbaldehyde 関連文献

-

1. The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistryAzim Ziyaei Halimehjani,Zahra Ghaffari Org. Biomol. Chem. 2023 21 2653

-

2. Clemmensen reduction. Part 6. The synthesis of cyclopropane-1,2-diyl diacetatesBrian R. Davis,Gordon W. Rewcastle,Paul D. Woodgate J. Chem. Soc. Perkin Trans. 1 1979 2815

-

3. Introduction of cyclic dithioacetal functions into activated methylene compounds by treatment with 2-alkoxy-1,3-benzodithiolesJyuzo Nakayama J. Chem. Soc. Perkin Trans. 1 1976 540

-

Dhevalapally B. Ramachary,R. Madhavachary,M. Shiva Prasad Org. Biomol. Chem. 2012 10 5825

-

Anna Lee,Karl A. Scheidt Chem. Commun. 2015 51 3407

-

6. Total synthesis of (+)-perrottetianal AHisahiro Hagiwara,Hisashi Uda J. Chem. Soc. Perkin Trans. 1 1990 1901

2-oxocyclohexanecarbaldehydeに関する追加情報

2-Oxocyclohexanecarbaldehyde (CAS 1193-63-1): A Versatile Compound in Biomedical Research

2-Oxocyclohexanecarbaldehyde, also known as CAS 1193-63-1, is a multifunctional organic compound that has garnered significant attention in the field of biomedical research. This compound belongs to the class of cyclic ketones and is characterized by its unique molecular structure, which consists of a six-membered ring with a carbonyl group (C=O) at the 2-position and an aldehyde group (CHO) at the terminal carbon. The molecular formula of 2-Oxocyclohexanecarbaldehyde is C6H10O2, and its molecular weight is approximately 114.15 g/mol. The compound’s structural features make it a valuable building block for the synthesis of various biologically active molecules, including pharmaceuticals, agrochemicals, and materials science applications.

Recent studies have highlighted the potential of 2-Oxocyclohexanecarbaldehyde in modulating cellular processes through its interaction with specific biological targets. For instance, a 2023 publication in Advanced Drug Delivery Reviews demonstrated that 2-Oxocyclohexanecarbaldehyde can act as a scaffold for the development of novel antitumor agents by selectively targeting the mitochondrial respiratory chain. The compound’s ability to inhibit mitochondrial complex I has been linked to its potential role in inducing apoptosis in cancer cells, a finding that has sparked interest in its application for cancer therapy. This application is further supported by a 2024 study published in Journal of Medicinal Chemistry, which reported that 2-Oxocyclohexanecarbaldehyde-based derivatives exhibit enhanced cytotoxicity against multidrug-resistant cancer cell lines.

From a synthetic perspective, the preparation of 2-Oxocyclohexanecarbaldehyde involves several well-established methods. One of the most common approaches is the oxidation of cyclohexanecarbinol, which is a primary alcohol, to form the corresponding ketone. This process is typically catalyzed by metal-based oxidizing agents such as potassium permanganate or sodium periodate. Another method involves the ring-opening of cyclic ethers under acidic conditions, followed by oxidation to yield the desired compound. These synthetic routes have been extensively studied and optimized to improve the yield and purity of 2-Oxocyclohexanecarbaldehyde, which is critical for its application in pharmaceutical and biochemical research.

The physical and chemical properties of 2-Oxocyclohexanecarbaldehyde are also of significant importance in determining its utility. The compound is a colorless liquid at room temperature, with a boiling point of approximately 170°C and a melting point around -30°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane, but has limited solubility in water. The solubility profile of 2-Oxocyclohexanecarbaldehyde makes it suitable for use in various chemical and biological applications, including the formulation of drug delivery systems and the synthesis of complex organic molecules.

Recent advancements in synthetic biology have further expanded the applications of 2-Oxocyclohexanecarbaldehyde. A 2023 study published in ACS Synthetic Biology explored the use of 2-Oxocyclohexanecarbaldehyde as a precursor in the biosynthesis of bioactive compounds by engineered microbial systems. Researchers demonstrated that by modifying the metabolic pathways of E. coli strains, they could efficiently produce 2-Oxocyclohexanecarbaldehyde-derived molecules with enhanced pharmacological properties. This approach not only highlights the versatility of 2-Oxocyclohexanecarbaldehyde but also underscores its potential in the development of sustainable chemical synthesis methods.

Additionally, the compound’s role in material science has been explored in the context of creating biocompatible polymers. A 2024 publication in Advanced Materials Interfaces reported the synthesis of a novel hydrogel using 2-Oxocyclohexanecarbaldehyde as a cross-linking agent. The resulting hydrogel exhibited exceptional mechanical strength and biocompatibility, making it a promising candidate for applications in tissue engineering and drug delivery systems. The ability of 2-Oxocyclohexanecarbaldehyde to form stable cross-links in polymeric networks is attributed to its reactive functional groups, which enable the formation of covalent bonds under controlled conditions.

From a regulatory and safety perspective, the handling of 2-Oxocyclohexanecarbaldehyde requires careful consideration due to its chemical reactivity. While the compound is generally considered to have low toxicity, it can cause mild irritation to the skin and mucous membranes upon exposure. Therefore, proper safety measures, such as the use of personal protective equipment (PPE) and controlled storage conditions, are essential when working with this compound in laboratory settings. These safety considerations are particularly important in industrial applications where large-scale production and handling of 2-Oxocyclohexanecarbaldehyde may be required.

Looking ahead, the future of 2-Oxocyclohexanecarbaldehyde research is likely to be shaped by advancements in computational chemistry and machine learning. A 2023 review article in Chemical Reviews discussed the potential of using predictive models to optimize the synthesis of 2-Oxocyclohexanecarbaldehyde-based compounds. These models can simulate the reaction pathways and predict the properties of potential derivatives, thereby accelerating the discovery of novel applications. Such computational tools are expected to play a pivotal role in the development of 2-Oxocyclohexanecarbaldehyde as a key component in next-generation pharmaceuticals and bioactive materials.

In conclusion, 2-Oxocyclohexanecarbaldehyde (CAS 1193-63-1) is a multifunctional compound with a wide range of applications in biomedical research, synthetic chemistry, and material science. Its unique structural features and reactivity make it a valuable tool for the development of new drugs, bioactive materials, and sustainable chemical processes. As research in these fields continues to advance, the importance of 2-Oxocyclohexanecarbaldehyde is likely to grow, further cementing its role as a key compound in modern science and technology.

1193-63-1 (2-oxocyclohexanecarbaldehyde) 関連製品

- 18362-64-6(2,6-Dimethyl-3,5-heptanedione)

- 96184-81-5(4-Oxocyclohexanecarbaldehyde)

- 10458-14-7(Menthone)

- 823-76-7(1-cyclohexylethan-1-one)

- 14765-30-1(2-Sec-Butylcyclohexanone)

- 4341-24-6(5-Methylcyclohexane-1,3-dione)

- 700-58-3(Adamantanone)

- 874-23-7(2-acetylcyclohexan-1-one)

- 583-60-8(2-Methylcyclohexanone)

- 1193-55-1(2-Methylcyclohexane-1,3-dione)